molecular formula C18H18F6N2O3 B2795549 N-(3-{2-[3,5-bis(trifluoromethyl)phenyl]morpholin-4-yl}-3-oxopropyl)prop-2-enamide CAS No. 2361813-45-6

N-(3-{2-[3,5-bis(trifluoromethyl)phenyl]morpholin-4-yl}-3-oxopropyl)prop-2-enamide

Cat. No.: B2795549
CAS No.: 2361813-45-6
M. Wt: 424.343
InChI Key: FGGVYVFYOWIUDS-UHFFFAOYSA-N
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Description

N-(3-{2-[3,5-bis(trifluoromethyl)phenyl]morpholin-4-yl}-3-oxopropyl)prop-2-enamide is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid . The compound is notable for its unique structure, which includes a morpholine ring and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-{2-[3,5-bis(trifluoromethyl)phenyl]morpholin-4-yl}-3-oxopropyl)prop-2-enamide involves several steps:

Chemical Reactions Analysis

N-(3-{2-[3,5-bis(trifluoromethyl)phenyl]morpholin-4-yl}-3-oxopropyl)prop-2-enamide undergoes various chemical reactions:

Scientific Research Applications

N-(3-{2-[3,5-bis(trifluoromethyl)phenyl]morpholin-4-yl}-3-oxopropyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(3-{2-[3,5-bis(trifluoromethyl)phenyl]morpholin-4-yl}-3-oxopropyl)prop-2-enamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(3-{2-[3,5-bis(trifluoromethyl)phenyl]morpholin-4-yl}-3-oxopropyl)prop-2-enamide can be compared with other similar compounds:

This compound stands out due to its unique combination of a morpholine ring and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-[2-[3,5-bis(trifluoromethyl)phenyl]morpholin-4-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F6N2O3/c1-2-15(27)25-4-3-16(28)26-5-6-29-14(10-26)11-7-12(17(19,20)21)9-13(8-11)18(22,23)24/h2,7-9,14H,1,3-6,10H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGVYVFYOWIUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCOC(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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